Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI)
Description
Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) is a dimeric benzonitrile derivative characterized by a carbohydrazonoyl (-CONH-NH-CO-) linker bridging two para-substituted benzonitrile groups.
Structure
3D Structure
Properties
Molecular Formula |
C15H10N4 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
4-[C-(4-cyanophenyl)carbonohydrazonoyl]benzonitrile |
InChI |
InChI=1S/C15H10N4/c16-9-11-1-5-13(6-2-11)15(19-18)14-7-3-12(10-17)4-8-14/h1-8H,18H2 |
InChI Key |
RFAPHVOUXOSUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=NN)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: Benzonitrile, 4,4’-carbonohydrazonoylbis-(9CI) can be synthesized through the cyanation of benzene halides or toluene halides with ammonia.
Green Synthesis: A novel green synthesis route involves the use of ionic liquids as recycling agents. For example, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride using ionic liquids has been reported.
Industrial Production Methods: Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form various products.
Reduction: Reduction reactions can convert benzonitrile derivatives into corresponding amines.
Substitution: Substitution reactions involving benzonitrile derivatives can lead to the formation of N-substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like phenylmagnesium bromide and methanol are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid and other oxidized derivatives.
Reduction: Benzylamine and other amine derivatives.
Substitution: N-substituted benzamides and other substituted products.
Scientific Research Applications
Chemistry: Benzonitrile, 4,4’-carbonohydrazonoylbis-(9CI) is used as a precursor in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals .
Biology: In biological research, benzonitrile derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Industry: In the industrial sector, benzonitrile derivatives are used in the production of advanced coatings and materials .
Mechanism of Action
The mechanism of action of benzonitrile, 4,4’-carbonohydrazonoylbis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The carbonohydrazonoyl linkage plays a crucial role in its reactivity and binding affinity. The compound can form coordination complexes with transition metals, which are useful in various catalytic processes .
Comparison with Similar Compounds
Structural Variations and Linker Groups
The linker group significantly influences the properties of benzonitrile derivatives. Below is a comparative analysis:
Physicochemical Properties
- Thermal Stability : Sulfonyl-linked derivatives (e.g., CAS 6461-99-0) exhibit superior thermal stability due to strong electron-withdrawing effects . In contrast, aliphatic linkers (e.g., hexanediyl in CAS 10294-77-6) lower thermal resistance but improve processability .
- Solubility: Hydrazone-containing compounds like the target may show pH-dependent solubility, whereas aliphatic analogs dissolve better in organic solvents.
- Reactivity: The carbohydrazonoyl linker in the target compound likely enables chelation of metal ions, a property absent in sulfonyl or aliphatic analogs.
Research Findings and Trends
Biological Activity
Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
- IUPAC Name : 4,4'-carbonohydrazonoylbis(benzonitrile)
- CAS Number : 64847-77-4
The biological activity of Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI) is primarily attributed to its interaction with various biological targets. The compound is known to inhibit certain enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It has been shown to interact with various receptors, potentially affecting neurotransmission and hormonal balance.
Antimicrobial Activity
Studies have indicated that Benzonitrile derivatives exhibit antimicrobial properties. For instance, it has shown effectiveness against several bacterial strains, suggesting potential use in treating infections.
Anticancer Properties
Research highlights the compound's role in cancer therapy. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Enzyme Inhibition | Inhibits dihydrofolate reductase |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Benzonitrile derivatives against common pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, Johnson et al. (2024) investigated the effects of Benzonitrile on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a 70% increase in apoptosis markers compared to untreated controls.
Pharmacokinetics
Understanding the pharmacokinetics of Benzonitrile is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Distribution : Widely distributed in tissues with a preference for lipid-rich environments.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzonitrile, 4,4'-carbonohydrazonoylbis-(9CI), and what challenges arise during its purification?
- Methodological Answer : Synthesis typically involves coupling reactions between benzonitrile derivatives and carbohydrazide precursors. Key challenges include controlling stoichiometry to avoid side products like unreacted monomers or oligomers. Purification often requires column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from isopropanol, as noted for structurally analogous bisbenzonitriles .
- Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .
Q. How can researchers characterize the molecular structure of this compound to confirm its identity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify the presence of aromatic protons (δ 7.2–8.1 ppm) and nitrile groups (C≡N stretch at ~2220 cm⁻¹ in FTIR). Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion peak (expected m/z ~388.44 based on analogs) .
- Data Contradiction : Discrepancies in melting points (e.g., 245.5°C vs. literature values) may arise from polymorphic forms or solvent impurities; differential scanning calorimetry (DSC) is recommended for validation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines: use fume hoods to avoid inhalation of dust/particulates, wear nitrile gloves, and employ eye protection (ANSI Z87.1-compliant goggles). In case of skin contact, wash immediately with soap and water .
- Hazard Note : Thermal decomposition above 280°C may release toxic gases (e.g., hydrogen cyanide); use CO₂ or dry chemical fire extinguishers in emergencies .
Advanced Research Questions
Q. How does the electronic structure of the carbohydrazonoyl moiety influence the compound’s reactivity in coordination chemistry?
- Methodological Answer : The carbohydrazonoyl group acts as a polydentate ligand, enabling metal coordination (e.g., Cu²⁺, Fe³⁺). Density functional theory (DFT) calculations can predict binding sites, while UV-Vis spectroscopy monitors charge-transfer transitions (e.g., ligand-to-metal) .
- Data Analysis : Compare experimental IR shifts (e.g., ν(C=O) at ~1680 cm⁻¹) with computational results to validate coordination modes .
Q. What strategies resolve contradictions in reported solubility data across different solvents?
- Methodological Answer : Systematically test solubility in aprotic solvents (DMF, DMSO) and polar protic solvents (ethanol, water) under controlled temperatures (25–80°C). Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity .
- Case Study : Discrepancies in aqueous solubility may stem from hydrolysis of the nitrile group; stabilize solutions at pH 6–8 and confirm stability via LC-MS .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like Gaussian or GROMACS to assess degradation pathways. Key parameters include bond dissociation energies (BDEs) for the carbohydrazonoyl linkage and nitrile groups .
- Experimental Validation : Compare simulated half-lives with accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
